

Application Note: GC-MS Method for Thioildenafil Identification

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Compound Focus: Thioildenafil

CAS No.: 856190-47-1

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Introduction

Thioildenafil (CAS RN: 856190-47-1, Molecular Formula: $C_{23}H_{32}N_6O_3S_2$, Molecular Weight: 504.67 g/mol) is a thioketone analog of sildenafil and a phosphodiesterase-5 (PDE-5) inhibitor known to be an adulterant in herbal aphrodisiacs and dietary supplements [1] [2]. Its identification is crucial for ensuring product safety and regulatory compliance.

This document details a robust **Gas Chromatography-Mass Spectrometry (GC-MS)** method for reliable **Thioildenafil** identification. The protocol covers sample preparation, instrumental analysis, and method validation, aligned with standard practices in forensic and analytical chemistry [3].

Experimental Protocol

Materials and Preparation

- **Standard:** **Thioildenafil** certified reference material (e.g., Santa Cruz Biotechnology, CAS 856190-47-1) [1].
- **Solvents:** HPLC or GC-grade methanol, chloroform, ethyl acetate.
- **Samples:** Herbal matrices (powders, capsules, tablets).

- **Extraction:** For solid samples, grind to a fine powder. Extract ~100 mg with 1 mL of methanol via sonication (5 min) and centrifugation [4]. For trace residues, use a methanol-moistened swab, then extract the swab in 1 mL methanol with vortexing.

Instrumentation and GC-MS Conditions

The following table summarizes the core instrumental parameters, optimized for a balance between speed and resolution. The "Rapid GC-MS" method is adapted from recent forensic screening techniques [4].

Table 1: Optimized GC-MS Parameters for Thioaldenafil Screening

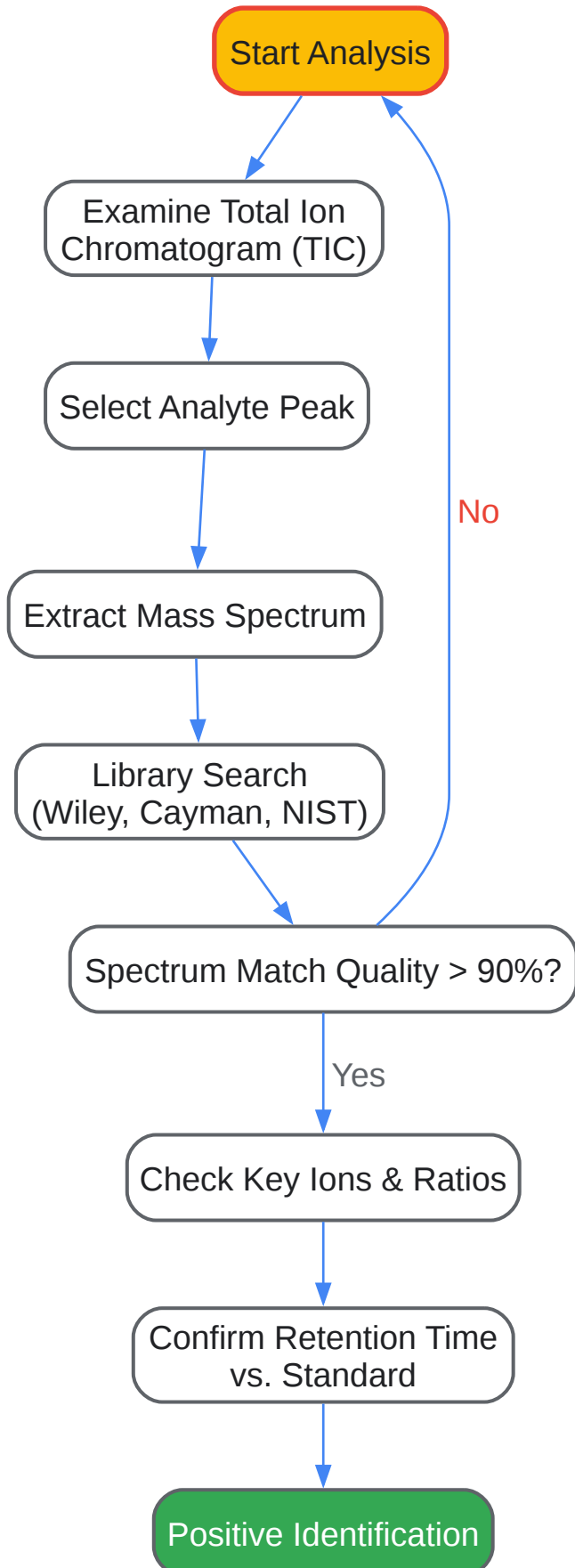
Parameter	Setting	Rationale & Notes
GC System	Agilent 7890B or equivalent	Capillary flow technology recommended.
MS System	Agilent 5977A single quadrupole or equivalent	Electron Ionization (EI) source.
Column	Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 μm)	Low-polarity stationary phase (5% phenyl polysiloxane).
Carrier Gas	Helium, 99.999% purity	Fixed flow: 2.0 mL/min [4].
Injection	Splitless mode, 1 μL	Enhances sensitivity for trace analysis.
Inlet Temp.	250°C	Ensures complete vaporization of analytes.

| **Oven Program** | **Initial:** 100°C (hold 0.5 min) **Ramp 1:** 50°C/min to 200°C **Ramp 2:** 30°C/min to 300°C (hold 1.5 min) **Total Run Time:** ~8.5 minutes | A fast, ramped program based on "Rapid GC-MS" methods that reduces analysis time from 30 min to under 10 min [4]. | | **Transfer Line** | 280°C | Prevents condensation before MS detection. | | **Ion Source** | Electron Ionization (EI) | Standard for GC-MS; reproducible spectra. | | **Ionization Energy** | 70 eV | Standard energy for EI spectral libraries. | | **Solvent Delay** | 2.5 minutes | Protects the detector from solvent peak. | | **Data Acquisition** | **Full Scan Mode:** m/z 50-550 | Essential for unknown identification and library matching. |

Suggested Data Analysis Workflow

The data analysis process involves multiple steps to ensure accurate identification, as illustrated in the following workflow:

GC-MS Data Analysis Workflow



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Expected Mass Spectral Data

Thioaidenafil's structure will produce a characteristic mass spectrum. The molecular ion and key fragments are predicted below.

Table 2: Expected Key Ions for Thioaidenafil (C₂₃H₃₂N₆O₃S₂)

Ion (m/z)	Assignment / Proposed Identity	Relative Abundance
504	M ⁺ • (Molecular Ion)	Low to Medium
361	[M - C ₈ H ₁₅ N ₂ O] ⁺ • (Loss of piperazine moiety)	High (Base Peak)
333	[M - C ₈ H ₁₅ N ₂ O - C ₂ H ₄] ⁺ •	Medium
116	C ₆ H ₁₀ NS ⁺ (Thiopyrimidine fragment)	Medium

Note: The mass spectrum should be compared against a certified reference standard and library entries for confirmation. The base peak at m/z 361 is a strong indicator [1] [2].

Method Validation

For reliable results, the developed method should be validated using the following parameters as a guide, referencing standards like SWGDRUG [4].

Table 3: Key Method Validation Parameters

Validation Parameter	Target Performance	Experimental Procedure
Specificity	No interference from blank matrix.	Analyze blank sample and check for peaks at the same RT as Thioaidenafil.

Validation Parameter	Target Performance	Experimental Procedure
Limit of Detection (LOD)	$\leq 1 \mu\text{g/mL}$	Signal-to-noise ratio (S/N) $\geq 3:1$. A 50% improvement in LOD is achievable with optimized rapid GC-MS [4].
Precision (Repeatability)	Relative Standard Deviation (RSD) $< 0.25\%$ for RT, $< 5\%$ for area.	Analyze six replicates of a standard at a single concentration.
Accuracy	Match quality score $> 90\%$ vs. reference standard.	Compare retention time and mass spectrum of an unknown to a known standard.

Discussion

This protocol provides a framework for identifying **Thioildenafil** in complex matrices. The **Rapid GC-MS** approach significantly shortens analysis time without compromising data quality, which is critical for high-throughput labs [4]. The combination of **retention time** and **mass spectral fingerprint** (particularly the key fragment at m/z 361) provides a high degree of confidence in identification, even in adulterated products.

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References

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To cite this document: Smolecule. [Application Note: GC-MS Method for Thioaldenafil Identification]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b870909#gc-ms-method-for-thioaldenafil-identification>]

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